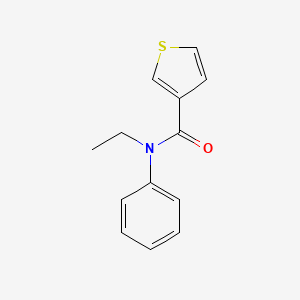
N-propylquinoxaline-6-carboxamide
Übersicht
Beschreibung
N-propylquinoxaline-6-carboxamide (NPQX) is a chemical compound that belongs to the quinoxaline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. NPQX is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Wissenschaftliche Forschungsanwendungen
Antidepressant Effects : A study explored the antidepressant potential of a similar compound, N-n-butyl-3-ethoxyquinoxalin-2-carboxamide (6p), in rodent models. The compound exhibited significant antidepressant-like effects in various behavioral models like the forced swim test and tail suspension test. It also influenced serotonin-related responses, indicating its potential as an antidepressant (Bhatt, Mahesh, Devadoss, & Jindal, 2013).
Anxiolytic Potential : Another study examined N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n), showing its potential as an anxiolytic agent. The compound increased the time spent in open arms in an elevated plus maze test, a common measure of anxiolytic behavior in mice (Bhatt, Mahesh, Jindal, & Devadoss, 2013).
Cystic Fibrosis Treatment : The discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) has been a significant advance. This compound is a CFTR potentiator, approved by the FDA for treating cystic fibrosis in patients with specific mutations (Hadida et al., 2014).
Cancer Treatment : Studies on 3-arylaminoquinoxaline-2-carboxamide derivatives have shown potential in cancer treatment. These compounds can inhibit the PI3K-Akt-mTOR pathway, a key target in cancer therapy, and induce apoptosis in cancer cells (Chen et al., 2021).
Antimalarial Activity : Research into carboxamide pyrazinyloxy benzoxaboroles has led to the discovery of compounds with significant antimalarial activity. These compounds have shown effectiveness against various Plasmodium falciparum strains and exhibit good pharmacokinetic properties (Zhang et al., 2017).
Antimicrobial Properties : N-substituted quinoline-3-carboxamides have been synthesized and evaluated for their antimicrobial activity against different bacterial and fungal strains, showing moderate to excellent activities (Rajput & Sharma, 2021).
Liver Fibrosis Treatment : Quinoline-3-carboxamides, such as Paquinimod, have shown promise in treating chronic liver inflammation and liver fibrosis. These compounds can reduce inflammation and promote the regression of fibrosis (Fransén Pettersson et al., 2018).
Eigenschaften
IUPAC Name |
N-propylquinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-5-15-12(16)9-3-4-10-11(8-9)14-7-6-13-10/h3-4,6-8H,2,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKZPLPMSGSBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=NC=CN=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylquinoxaline-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
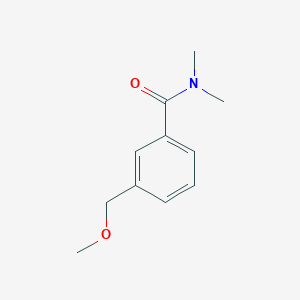


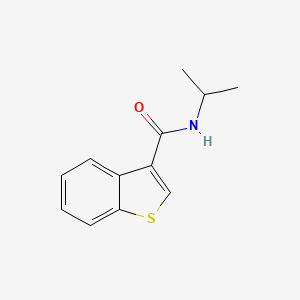
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)
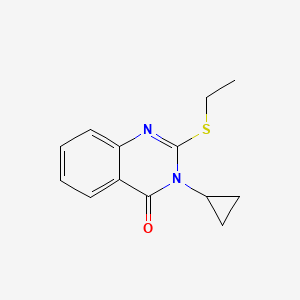

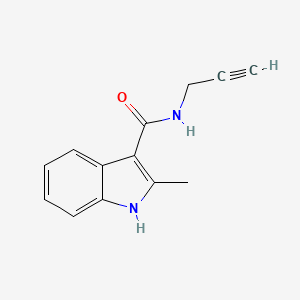
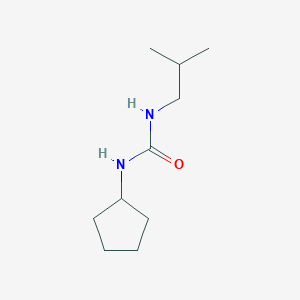
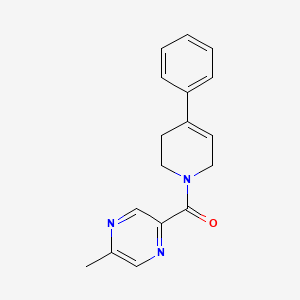

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
